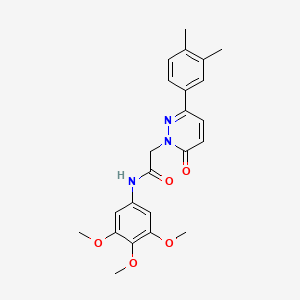
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide" is a complex organic molecule that may be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and investigated for their biological properties, such as anticonvulsant activity and cytotoxicity against cancer cell lines.
Synthesis Analysis
The synthesis of related acetamide compounds involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides involves a sequence of reactions that lead to compounds with anticonvulsant activity . Similarly, the synthesis of 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, derived from indibulin and combretastatin scaffolds, also follows a multistep reaction pathway . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic methods and theoretical calculations. For example, a comprehensive structural and vibrational study of a related compound was reported using FT-IR and FT-Raman spectroscopy, compared with theoretical values obtained from DFT calculations . The molecular conformation of N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide, which shares structural similarities with the target compound, has been described, with molecules linked through N—H⋯O hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be inferred from their molecular structure. For instance, the presence of electron-donating and electron-withdrawing groups can facilitate intermolecular charge transfer within the molecule, as observed in the natural bond orbital analysis of a related compound . The intramolecular hydrogen bond in N-(4,6-Diméthylpyrid-2-yl)-2-(3-nitrophényl)acétamide contributes to the planarity of the molecule and affects its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be diverse, depending on their molecular structure. The anticonvulsant activity of trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, for example, is attributed to the inhibition of voltage-gated sodium currents and enhancement of the GABA effect . The cytotoxic activity of 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide against breast cancer cell lines indicates its potential as an anti-mitotic agent . These properties are crucial for understanding the potential applications of the compound .
Aplicaciones Científicas De Investigación
Antitumor Activity
Several compounds structurally related to the one have been synthesized and evaluated for their antitumor activity. For example, 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide demonstrated good cytotoxicity on cancerous cell lines with low toxicity on normal cell lines (Ebrahim Saeedian Moghadam & M. Amini, 2018). Additionally, novel series of 3-benzyl-substituted-4(3H)-quinazolinones showed broad-spectrum antitumor activity and were found to be potent compared with the control 5-FU (Ibrahim A. Al-Suwaidan et al., 2016).
Cardiotonic Effects
Dihydropyridazinone derivatives have been discovered as potent positive inotropes in dogs, indicating potential application in heart-related conditions (D. Robertson et al., 1986).
Analgesic and Anti-inflammatory Activities
New series of pyridazinones were synthesized and evaluated for their analgesic and anti-inflammatory activities, showing higher potency than aspirin in certain tests (D. Doğruer & M. Şahin, 2003).
Synthesis and Molecular Docking Studies
Research on 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide included comprehensive structural, vibrational studies, and molecular docking, demonstrating potential inhibitory activity against BRCA2 complex (A. El-Azab et al., 2016).
Propiedades
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-14-6-7-16(10-15(14)2)18-8-9-22(28)26(25-18)13-21(27)24-17-11-19(29-3)23(31-5)20(12-17)30-4/h6-12H,13H2,1-5H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXBXIIJYXUWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

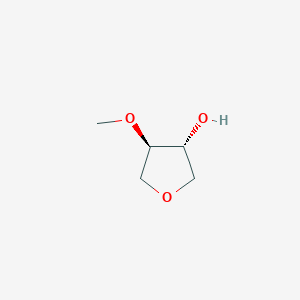
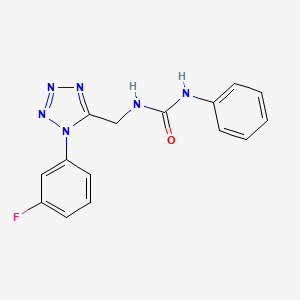
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-2-yl)thiazol-2-yl)methanone](/img/structure/B2527268.png)
![4-(4-Methylphenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2527269.png)
![4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2527270.png)

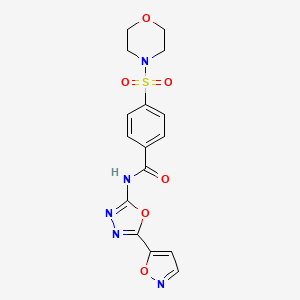
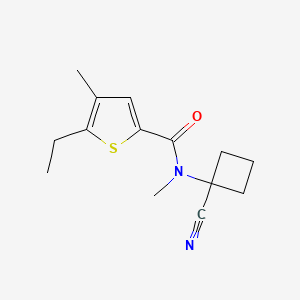
methanol](/img/structure/B2527274.png)
![5-bromo-2-ethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2527276.png)
![N-(3-methoxyphenyl)-2-(3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-yl)hydrazinecarboxamide](/img/structure/B2527277.png)
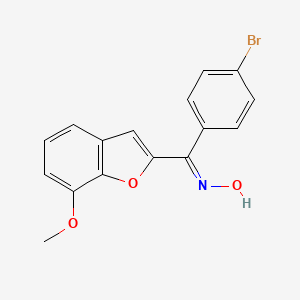
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B2527283.png)
![[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride](/img/structure/B2527284.png)